molecular formula C19H19N3O3S B2471927 1-(4-Oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid CAS No. 1243107-75-6

1-(4-Oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No. B2471927
CAS RN: 1243107-75-6
M. Wt: 369.44
InChI Key: QMNPCZDMKLNCII-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The various pyridopyrimidines are used on several therapeutic targets .


Chemical Reactions Analysis

The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been synthesized through various methods, contributing to the field of heterocyclic chemistry. For instance, its derivatives, such as 5,7-diarylpyridopyrimidines, have been prepared using arylaldehydes, ammonium acetate, and acetoacetanilide (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Application in Antibacterial Activity

  • Some derivatives of this compound, specifically 3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, have been identified to exhibit antibacterial properties, particularly against Staphylococcus aureus (Kostenko et al., 2008).

Quantum Chemical Studies

  • Quantum chemical calculations have been performed on similar compounds to understand their electronic structures and reactivity, providing insights into their potential applications in various fields (Mamarahmonov et al., 2014).

Potential in Drug Synthesis

  • Related structures have been synthesized with the aim of investigating their potential as drugs, such as their use in the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors, indicating their relevance in medicinal chemistry (Gangjee et al., 2008).

Exploration in Heterocyclic Chemistry

  • Extensive research has been conducted to synthesize various heterocyclic systems utilizing this compound and its derivatives, contributing significantly to the field of heterocyclic chemistry (Paronikyan et al., 2016).

Mechanism of Action

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Future Directions

Pyridopyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent . Therefore, the future directions of this compound could be in the development of new therapies .

properties

IUPAC Name

1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-5-2-3-7-13(11)14-10-26-16-15(14)20-19(21-17(16)23)22-8-4-6-12(9-22)18(24)25/h2-3,5,7,10,12H,4,6,8-9H2,1H3,(H,24,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNPCZDMKLNCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid

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